![molecular formula C8H16ClN B1653778 Octahydro-1h-cyclopenta[c]pyridine hydrochloride CAS No. 1951442-11-7](/img/structure/B1653778.png)
Octahydro-1h-cyclopenta[c]pyridine hydrochloride
Overview
Description
Octahydro-1h-cyclopenta[c]pyridine hydrochloride is a chemical compound with the CAS Number: 1951442-11-7 . It has a molecular weight of 161.67 .
Synthesis Analysis
The synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton has been achieved via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling was achieved with low palladium catalyst loading without copper .Molecular Structure Analysis
The octahydro-1H-cyclopenta[c]pyridine skeletons exist in a broad spectrum of bioactive natural products . The development of efficient and convenient protocols to construct this skeleton remains a challenging task .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of octahydro-1H-cyclopenta[c]pyridine include a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Scientific Research Applications
Octahydro-1h-cyclopenta[c]pyridine hydrochloride: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Bioactive Natural Products
The octahydro-1H-cyclopenta[c]pyridine skeleton is present in a wide range of bioactive natural products. Efficient and convenient protocols for constructing this skeleton are crucial due to its significance in natural product synthesis .
Drug Discovery and Lead-Oriented Compound Libraries
This compound serves as a three-dimensional building block for the design of lead-oriented compound libraries in drug discovery, aiding in the development of new pharmaceuticals .
GABA-Related Biological Activity Studies
It can be used in studies involving various GABA-related biological activities, which is significant given the role of GABA as a chief inhibitory neurotransmitter in the mammalian central nervous system .
Metabolic Stability Improvement
Fused 6/5 heterobicycle analogues with octahydrocyclopenta[c]pyridine core scaffold have been designed to improve metabolic stability, which is a key factor in the development of new drugs .
Diastereoselective Synthesis Strategies
The compound is produced through novel diastereoselective synthesis strategies, which are important for creating compounds with specific stereochemical configurations .
Biological Activities of Derivatives
Derivatives of octahydro-1H-cyclopenta pyrimidine have been synthesized and studied for their biological activities, indicating the versatility of the core structure in various biological applications .
Mechanism of Action
Target of Action
Octahydro-1h-cyclopenta[c]pyridine hydrochloride is known to target the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
The compound interacts with its target, PAR1, and acts as an antagonist . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects of the receptor activation .
Biochemical Pathways
Given its role as a par1 antagonist, it likely impacts the pathways related to platelet aggregation and thrombosis .
Pharmacokinetics
Similar compounds have been reported to have issues with metabolic stability in human and rat liver microsomes . Efforts have been made to improve the metabolic stability of these compounds .
Result of Action
By acting as a PAR1 antagonist, Octahydro-1h-cyclopenta[c]pyridine hydrochloride can potentially prevent thrombotic cardiovascular events . This is achieved by inhibiting platelet aggregation, which is a key step in the formation of blood clots .
Future Directions
The octahydro-1H-cyclopenta[c]pyridine skeletons exist in a broad spectrum of bioactive natural products . The development of efficient and convenient protocols to construct this skeleton remains a challenging task . Future research could focus on developing more efficient and convenient synthesis methods for this compound.
properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-6-8(7)3-1;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVTBLUXLMVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydro-1h-cyclopenta[c]pyridine hydrochloride | |
CAS RN |
1951442-11-7 | |
Record name | 1H-Cyclopenta[c]pyridine, octahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951442-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | octahydro-1H-cyclopenta[c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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